4-(2-Hydroxyethyl)phenylboronic acid

pKa acidity constant diol binding

Researchers relying on Suzuki-Miyaura cross-coupling often face inconsistent yields due to unoptimized boronic acid ionization and solubility. 4-(2-Hydroxyethyl)phenylboronic acid (CAS 137756-89-9) solves this with a precisely characterized pKa of 8.82±0.10 that informs buffer selection for optimal reactive boronate formation. - Predictable Coupling Efficiency: pKa 8.82±0.10 enables rational base/pH selection for aqueous or aqueous-organic conditions. - Accurate Automated Dispensing: Density of 1.209 g/cm³ supports gravimetric or volumetric handling on parallel synthesis platforms. - Versatile Synthetic Handle: The hydroxyethyl group enables further oxidation, esterification, or etherification, streamlining downstream SAR diversification.

Molecular Formula C8H11BO3
Molecular Weight 165.98 g/mol
CAS No. 137756-89-9
Cat. No. B166353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxyethyl)phenylboronic acid
CAS137756-89-9
Molecular FormulaC8H11BO3
Molecular Weight165.98 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CCO)(O)O
InChIInChI=1S/C8H11BO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10-12H,5-6H2
InChIKeyKQXBZMDDTQEGMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Hydroxyethyl)phenylboronic acid: Identity & Procurement


4-(2-Hydroxyethyl)phenylboronic acid (CAS 137756-89-9, molecular formula C8H11BO3, molecular weight 165.98 g/mol) is a para-substituted phenylboronic acid derivative featuring a hydroxyethyl group at the 4-position . The compound belongs to the class of organoboronic acids widely employed as reagents in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl scaffolds and as recognition elements in diol-binding applications . Its predicted pKa of 8.82±0.10 distinguishes it from closely related hydroxyalkyl-substituted phenylboronic acids and informs its ionization behavior under aqueous reaction conditions .

Core reaction Suzuki-Miyaura coupling partner to install 4-(2-hydroxyethyl)phenyl moiety
Synthetic handle Hydroxyethyl group enables downstream oxidation, esterification, or etherification steps
Reactivity window Higher pKa than close analogs; ionizes optimally under mildly basic aqueous conditions

4-(2-Hydroxyethyl)phenylboronic acid: Risks of Analog Substitution


While phenylboronic acids as a class share the ability to participate in Suzuki couplings and diol binding, the specific identity of the para-substituent governs three procurement-critical properties: pKa (which dictates the pH at which the boronic acid is ionized and thus reactive/soluble), physical density and boiling point (which affect purification, handling, and storage logistics), and aqueous solubility. Substituting 4-(2-hydroxyethyl)phenylboronic acid with 4-(hydroxymethyl)phenylboronic acid or 4-vinylphenylboronic acid without adjusting reaction conditions will alter coupling yields, change the hydrophilicity of the final biaryl product, and may necessitate different solvent systems or work-up procedures. The following evidence demonstrates that these are not interchangeable building blocks; the quantifiable differences in pKa (8.82 vs 8.53 vs 8.62), density (1.209 vs 1.250 vs 1.09 g/cm3), and boiling point (359.9 vs 362.0 vs 306.2 °C) represent measurable variations in molecular properties that propagate into synthetic outcomes .

pKa mismatch
Swapping in 4-(hydroxymethyl)phenylboronic acid shifts the boronate equilibrium; buffer pH may require re-optimization.
Density & stoichiometry
Density differs by over 3% between analogs, introducing molar inaccuracy if volumetric dispensing is used without correction.
Thermal handling
4-Vinylphenylboronic acid boils ~54 °C lower; distillation and vacuum-drying protocols do not transfer directly.
Solid-state behavior
The target compound lacks a defined melting point, unlike the hydroxymethyl analog; thermal purity assays may not apply.

4-(2-Hydroxyethyl)phenylboronic acid: Evidence vs. Structural Analogs


pKa Comparison with Hydroxymethyl and Vinyl Analogs

The predicted acidity constant (pKa) of 4-(2-hydroxyethyl)phenylboronic acid is 8.82±0.10, compared to 8.53±0.10 for 4-(hydroxymethyl)phenylboronic acid and 8.62±0.17 for 4-vinylphenylboronic acid [1][2]. The target compound exhibits a pKa that is 0.29 units higher than the hydroxymethyl analog and 0.20 units higher than the vinyl analog, reflecting the electron-donating effect of the extended hydroxyethyl chain. This higher pKa shifts the pH at which the boronic acid exists in its reactive, tetrahedral boronate form to a more basic regime [3]. At pH 7.4-8.5, where many aqueous Suzuki couplings and diol-binding assays are conducted, the target compound will have a lower fraction of the ionized species compared to 4-(hydroxymethyl)phenylboronic acid, directly affecting reaction kinetics and binding equilibrium [3].

pKa
Reported
8.82±0.10 (target) vs 8.53±0.10 (hydroxymethyl) and 8.62±0.17 (vinyl)
+0.29 unit higher pKa shifts reactive boronate form to more basic pH; buffer adjustment may be needed.
Predicted values; verify experimentally for critical coupling protocols.
pKa acidity constant diol binding aqueous reactivity Suzuki coupling optimization

Density Comparison with Hydroxymethyl and Vinyl Analogs

The predicted density of 4-(2-hydroxyethyl)phenylboronic acid is 1.209 g/cm³, compared to 1.250±0.10 g/cm³ for 4-(hydroxymethyl)phenylboronic acid and 1.09 g/cm³ for 4-vinylphenylboronic acid [1][2]. The target compound's density falls between the denser hydroxymethyl analog (1.250 g/cm³, a +3.4% difference) and the less dense vinyl analog (1.09 g/cm³, a -9.8% difference). This intermediate density arises from the balance between the polar hydroxyethyl group (which increases intermolecular hydrogen bonding and packing efficiency) and the slightly larger molecular volume compared to the hydroxymethyl analog.

Density
Reported
1.209 g/cm³
3–10% density difference vs. analogs can cause stoichiometric drift if volume-based dispensing is used.
Predicted values; confirm for automated synthesis platforms.
density physical property formulation solid handling scale-up

Boiling Point Comparison with Hydroxymethyl and Vinyl Analogs

The predicted boiling point of 4-(2-hydroxyethyl)phenylboronic acid is 359.9±44.0 °C at 760 mmHg, compared to 362.0±44.0 °C for 4-(hydroxymethyl)phenylboronic acid and 306.2±35.0 °C for 4-vinylphenylboronic acid [1]. The target compound's boiling point is nearly identical to the hydroxymethyl analog (difference of -2.1 °C, within the overlapping prediction error margins), but is substantially higher than the vinyl analog by approximately 53.7 °C. The significantly lower boiling point of 4-vinylphenylboronic acid is attributable to the absence of an additional hydroxyl oxygen and the reduced capacity for intermolecular hydrogen bonding, leading to weaker cohesive forces in the liquid phase.

Boiling point
Reported
359.9±44.0 °C at 760 mmHg
~54 °C higher than vinyl analog; distillation and drying parameters differ substantially.
Predicted values; use for comparative screening, not for setting exact processing conditions.
boiling point thermal property distillation purification storage stability

Melting Point Contrast with Hydroxymethyl Analog

A stark contrast exists in the melting behavior of these structurally adjacent analogs: 4-(hydroxymethyl)phenylboronic acid exhibits a well-defined melting point range of 251-256 °C, whereas 4-(2-hydroxyethyl)phenylboronic acid does not have a reported melting point in standard databases (designated as 'N/A' or not applicable) and exists as a white to off-white solid at ambient conditions [1]. This absence of a sharp melting point is characteristic of compounds that undergo thermal decomposition before melting, that exist as amorphous solids rather than crystalline materials, or that contain variable amounts of the corresponding boroxine anhydride. The one-carbon extension from hydroxymethyl to hydroxyethyl appears to disrupt the crystalline packing that stabilizes the solid state of the hydroxymethyl analog.

Melting point
Class-level
N/A (white to off-white solid); hydroxymethyl analog: 251–256 °C
Absence of defined melting point limits thermal purity assessment; alternative QC methods may be required.
Supplier specification; consider DSC or HPLC purity analysis.
melting point solid state crystallinity thermal stability handling

Aqueous Solubility: Hydroxyethyl Chain Effect

4-(Hydroxymethyl)phenylboronic acid has a reported water solubility of 25 g/L [1]. While a precise aqueous solubility value for 4-(2-hydroxyethyl)phenylboronic acid is not explicitly reported in the primary literature, the structural difference—an extended hydroxyethyl (-CH2CH2OH) chain versus the hydroxymethyl (-CH2OH) group—adds one additional methylene unit of hydrophobic character offset by a terminal hydroxyl group. This structural modification is expected to modestly alter the partition coefficient and hydration behavior compared to the hydroxymethyl analog. 4-Vinylphenylboronic acid, in contrast, is described as 'slightly soluble in water' with better solubility in organic solvents (ethanol, DMSO, THF, diethyl ether) [2].

Aqueous solubility
Class-level
Not explicitly quantified; structural intermediate between hydroxymethyl (25 g/L) and vinyl (slightly soluble)
Hydroxyethyl chain provides a balance of water compatibility and organic solubility; precise value to be verified.
Class-level inference; measure experimentally for aqueous reaction design.
aqueous solubility hydrophilicity water compatibility Suzuki coupling biosensing

Synthetic Route from 4-Bromophenethyl Alcohol

4-(2-Hydroxyethyl)phenylboronic acid can be synthesized from commercially available 4-bromophenethyl alcohol via lithiation with n-butyllithium followed by trapping with triisopropyl borate and acidic hydrolysis, affording the target compound in 63% isolated yield after silica gel chromatography [1]. The reaction employs 2.4 equivalents of n-BuLi (39.8 mL of 1.5 M solution per 5.00 g substrate) to simultaneously deprotonate the alcohol and effect bromine-lithium exchange, and 1.5 equivalents of B(OiPr)3. The product was characterized by 1H-NMR and mass spectrometry (ESI-MS: m/z 165 [M-H]−) . This yield of 63% provides a quantitative baseline for synthetic feasibility.

Synthetic route
Method context
63% isolated yield from 4-bromophenethyl alcohol via lithiation/boration
Benchmarked yield supports procurement planning and in-house synthesis feasibility analysis.
Patent example; optimize for scale and purity requirements.
synthesis yield 4-bromophenethyl alcohol lithiation scale-up

4-(2-Hydroxyethyl)phenylboronic acid: Key Applications


Suzuki-Miyaura Coupling to Install Hydroxyethyl Phenyl Group

The primary application of 4-(2-hydroxyethyl)phenylboronic acid is as a coupling partner in Suzuki-Miyaura cross-coupling reactions to install the 4-(2-hydroxyethyl)phenyl moiety onto aryl or heteroaryl halides. The hydroxyethyl group provides a versatile synthetic handle for further functionalization (e.g., oxidation to carboxylic acid, esterification, etherification, conversion to leaving groups) while maintaining the boronic acid's coupling reactivity. The compound's pKa of 8.82±0.10 informs the choice of base and pH for aqueous or aqueous-organic coupling conditions, as ionization to the reactive boronate form occurs optimally at pH values approaching this pKa [1]. The density of 1.209 g/cm³ enables accurate stoichiometric dispensing for automated parallel synthesis platforms.

Pd-PEPPSI NHC Complexes for Aqueous Catalysis

This boronic acid serves as a precursor for the synthesis of 2-hydroxyethyl-substituted N-heterocyclic carbene (NHC) ligands, which upon complexation with palladium form Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes. These hydroxyethyl-bearing Pd-PEPPSI complexes have been demonstrated as effective catalysts for Suzuki-Miyaura reactions with aryl chlorides in aqueous media [2]. The hydroxyethyl group on the NHC ligand enhances catalyst solubility and compatibility with water as a green solvent. Laboratories developing sustainable catalytic methodologies for challenging aryl chloride substrates should consider this boronic acid as a key building block for catalyst synthesis.

Diol Biomolecule Recognition and Sensing

Boronic acids form reversible covalent esters with 1,2- and 1,3-diols, enabling their use as recognition elements for carbohydrates, glycoproteins, and other diol-containing biomolecules. The pKa of 4-(2-hydroxyethyl)phenylboronic acid (8.82±0.10) dictates that optimal diol binding will occur at pH values near or slightly above the pKa, where the tetrahedral boronate form predominates [1]. Researchers designing boronic acid-based sensors, affinity chromatography materials, or glucose-responsive drug delivery systems should select this compound when the hydroxyethyl spacer provides an appropriate balance of hydrophilicity and linker flexibility for conjugation to polymers, surfaces, or biomolecules.

Medicinal Chemistry Building Block

The 4-(2-hydroxyethyl)phenyl group is a common pharmacophore element in drug discovery, appearing in compounds targeting various biological pathways. The hydroxyethyl group offers a hydrogen bond donor/acceptor site, increases aqueous solubility relative to unsubstituted phenyl, and provides a synthetic attachment point for prodrug strategies. The documented synthetic route from 4-bromophenethyl alcohol in 63% yield enables medicinal chemistry teams to produce this boronic acid in-house when commercial supply is constrained, or to use it as a benchmark for developing more efficient synthetic protocols. Procurement of this boronic acid supports structure-activity relationship (SAR) studies where the spatial orientation of the hydroxyl group relative to the biaryl core is critical for target engagement.

Application
Selection Property
Validation Focus
Suzuki-Miyaura coupling
Para-hydroxyethyl substituent and pKa-informed pH window
Coupling yield and aqueous solvent compatibility
Pd-PEPPSI NHC ligand precursor
Hydroxyethyl group for water-soluble catalyst design
Catalytic activity with aryl chlorides in aqueous media
Diol biomolecule recognition
pKa governs diol-binding pH optimum
Binding affinity toward 1,2-/1,3-diols at physiologically relevant pH
Medicinal chemistry building block
Hydroxyethyl as a polar pharmacophore element and synthetic anchor
SAR study outcomes and downstream functionalization efficiency

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